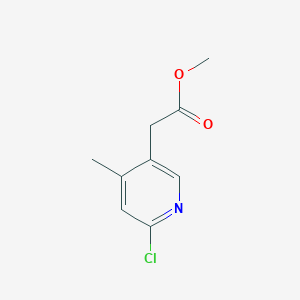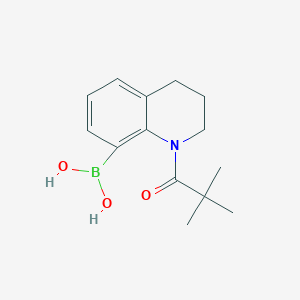
(1-Pivaloyl-1,2,3,4-tetrahydroquinolin-8-yl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-Pivaloyl-1,2,3,4-tetrahydroquinolin-8-yl)boronic acid is a boronic acid derivative that has garnered interest in various fields of chemistry and biology. Boronic acids are known for their ability to form reversible covalent bonds with diols, which makes them useful in a variety of applications, including drug delivery, sensing, and catalysis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1-Pivaloyl-1,2,3,4-tetrahydroquinolin-8-yl)boronic acid typically involves the reaction of 1-pivaloyl-1,2,3,4-tetrahydroquinoline with a boronic acid derivative under specific conditions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene or ethanol.
Industrial Production Methods
Industrial production of boronic acids often involves large-scale Suzuki-Miyaura coupling reactions due to their efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity of the final product. This typically involves the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
(1-Pivaloyl-1,2,3,4-tetrahydroquinolin-8-yl)boronic acid can undergo various types of chemical reactions, including:
Oxidation: Boronic acids can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert boronic acids to boranes.
Substitution: Boronic acids can participate in substitution reactions, such as the Suzuki-Miyaura coupling, where they react with halides to form new carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents like lithium aluminum hydride can be used.
Substitution: Palladium catalysts and bases like potassium carbonate are commonly used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, the Suzuki-Miyaura coupling reaction typically produces biaryl compounds, while oxidation reactions can yield boronic esters.
Applications De Recherche Scientifique
(1-Pivaloyl-1,2,3,4-tetrahydroquinolin-8-yl)boronic acid has several applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules through coupling reactions.
Biology: Employed in the development of sensors for detecting biomolecules.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form reversible covalent bonds with diols.
Industry: Utilized in the production of advanced materials and catalysts .
Mécanisme D'action
The mechanism of action of (1-Pivaloyl-1,2,3,4-tetrahydroquinolin-8-yl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as drug delivery and sensing, where the compound can bind to specific targets and release them under certain conditions. The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylboronic acid: Another boronic acid derivative commonly used in organic synthesis and sensing applications.
Pinacol boronic ester: Known for its stability and use in coupling reactions.
Methylboronic acid: Used in various chemical reactions and as a building block in organic synthesis .
Uniqueness
(1-Pivaloyl-1,2,3,4-tetrahydroquinolin-8-yl)boronic acid is unique due to its specific structure, which combines the properties of a boronic acid with those of a tetrahydroquinoline derivative. This combination allows it to participate in a wide range of chemical reactions and makes it suitable for various applications in chemistry, biology, and medicine.
Propriétés
Formule moléculaire |
C14H20BNO3 |
|---|---|
Poids moléculaire |
261.13 g/mol |
Nom IUPAC |
[1-(2,2-dimethylpropanoyl)-3,4-dihydro-2H-quinolin-8-yl]boronic acid |
InChI |
InChI=1S/C14H20BNO3/c1-14(2,3)13(17)16-9-5-7-10-6-4-8-11(12(10)16)15(18)19/h4,6,8,18-19H,5,7,9H2,1-3H3 |
Clé InChI |
AMHOQTZTFCVRKM-UHFFFAOYSA-N |
SMILES canonique |
B(C1=C2C(=CC=C1)CCCN2C(=O)C(C)(C)C)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




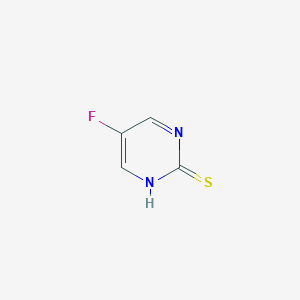

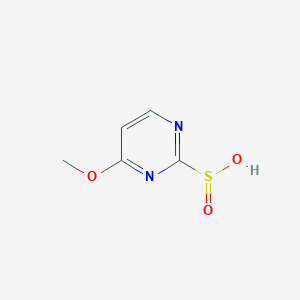
![5-methyl-6,11,11-trioxobenzo[b][1,4]benzothiazepine-3-carboxylic acid](/img/structure/B12967670.png)

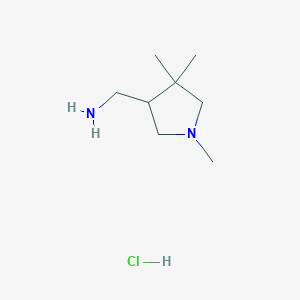
![(S)-6-(3-Methoxyphenyl)-6,7-dihydro-[1,3]dioxolo[4,5-g]quinolin-8(5H)-one](/img/structure/B12967688.png)
![2-(Chloromethyl)-7-nitro-1H-benzo[d]imidazole hydrochloride](/img/structure/B12967695.png)
![2-Bromo-5-cyclopropylthiazolo[4,5-d]pyrimidine](/img/structure/B12967699.png)
